molecular formula C10H12O2 B14247117 1-[2-(Hydroxymethyl)phenyl]propan-1-one CAS No. 219143-28-9

1-[2-(Hydroxymethyl)phenyl]propan-1-one

Cat. No.: B14247117
CAS No.: 219143-28-9
M. Wt: 164.20 g/mol
InChI Key: SYKRJDYATXQKGB-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)phenyl]propan-1-one is an organic compound with the molecular formula C10H12O2 It is a derivative of propiophenone and features a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(Hydroxymethyl)phenyl]propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with propionyl chloride, followed by reduction of the resulting ketone to introduce the hydroxymethyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Hydroxymethyl)phenyl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: 1-[2-(Carboxymethyl)phenyl]propan-1-one.

    Reduction: 1-[2-(Hydroxymethyl)phenyl]propan-1-ol.

    Substitution: 1-[2-(Hydroxymethyl)-4-nitrophenyl]propan-1-one.

Scientific Research Applications

1-[2-(Hydroxymethyl)phenyl]propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)phenyl]propan-1-one involves its interaction with specific molecular targets. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate free radicals. These radicals initiate polymerization reactions, leading to the formation of cross-linked polymer networks .

Comparison with Similar Compounds

1-[2-(Hydroxymethyl)phenyl]propan-1-one can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

219143-28-9

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-[2-(hydroxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12O2/c1-2-10(12)9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3

InChI Key

SYKRJDYATXQKGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1CO

Origin of Product

United States

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